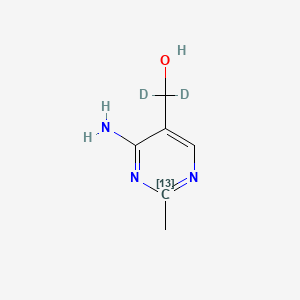

Toxopyrimidine-13C, D2

Description

Toxopyrimidine-¹³C, D₂ is a chemically modified pyrimidine derivative featuring isotopic enrichment with carbon-13 (¹³C) and deuterium (D₂). This dual labeling enhances its utility in advanced research applications, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where isotopic tracers are critical for tracking metabolic pathways or studying molecular interactions . Structurally, it belongs to the pyrimidine class, which is integral to nucleic acids and coenzymes, making it relevant in biochemical and pharmacological studies.

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

(4-amino-2-methyl(213C)pyrimidin-5-yl)-dideuteriomethanol |

InChI |

InChI=1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)/i3D2,4+1 |

InChI Key |

VUTBELPREDJDDH-XWKGKOMJSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CN=[13C](N=C1N)C)O |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Toxopyrimidine-13C, D2 involves the incorporation of carbon-13 and deuterium isotopes into the toxopyrimidine structure. The process typically starts with the synthesis of the pyrimidine ring, followed by the introduction of the labeled isotopes. Common methods include:

Nucleophilic substitution reactions: These reactions are used to introduce the labeled isotopes into the pyrimidine ring.

Catalytic hydrogenation: This method is employed to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of Toxopyrimidine-13C, D2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactors: Used for the controlled synthesis of the compound.

Purification techniques: Such as chromatography, to isolate the labeled compound from by-products.

Chemical Reactions Analysis

Types of Reactions

Toxopyrimidine-13C, D2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various labeled derivatives of toxopyrimidine, which are used in metabolic studies and other research applications.

Scientific Research Applications

Toxopyrimidine-13C, D2 is widely used in scientific research due to its stable isotope labeling. Applications include:

Chemistry: Used as a tracer in metabolic studies to track the fate of carbon atoms in biochemical pathways.

Biology: Helps in studying enzyme mechanisms and metabolic flux analysis.

Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Employed in the development of new drugs and in quality control processes.

Mechanism of Action

Toxopyrimidine-13C, D2 exerts its effects by participating in the thiamin biosynthetic pathway. It acts as an intermediate, facilitating the conversion of precursor molecules into thiamin. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing insights into metabolic pathways and enzyme functions.

Comparison with Similar Compounds

Research Findings and Implications

- Dual Labeling Advantage : Toxopyrimidine-¹³C, D₂ enables dual-mode tracking (NMR for ¹³C, MS for D₂), offering superior resolution in metabolic studies compared to single-labeled analogues .

- Isotopic Interference: Deuterium in Toxopyrimidine-¹³C, D₂ may slightly alter reaction kinetics compared to non-deuterated versions, a consideration shared with Ethyl Cyanoacetate-d₂ .

- Comparative Stability : The ¹³C label in Toxopyrimidine ensures long-term stability, whereas deuterium in labile positions (e.g., hydroxyl groups) in other compounds may lead to isotopic leakage .

Q & A

Q. What are the key experimental considerations for synthesizing and characterizing Toxopyrimidine-13C, D2?

Methodological Answer: Synthesis of isotopically labeled compounds like Toxopyrimidine-13C, D2 requires meticulous control of reaction conditions (e.g., solvent purity, temperature, and isotopic enrichment ratios). Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation, observe isotopic shifts in and spectra. For example, NMR may show distinct peaks at 110–160 ppm for pyrimidine carbons .

- Mass Spectrometry (MS) : Verify isotopic incorporation using high-resolution MS (e.g., expected molecular ion [M+H] with +2 Da shift due to deuterium).

- Chromatographic Purity : Use HPLC with UV detection (e.g., C18 column, 254 nm) to ensure ≥98% purity . Document all parameters (e.g., column type, mobile phase) to ensure reproducibility .

Q. How can researchers validate the isotopic stability of Toxopyrimidine-13C, D2 under experimental conditions?

Methodological Answer: Stability studies should assess isotopic exchange or degradation under varying pH, temperature, and solvent conditions. For example:

- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–9) at 40°C for 72 hours, then analyze via LC-MS to detect deuterium loss or dilution .

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of labeled vs. unlabeled compounds to evaluate isotopic integrity during metabolic assays . Tabulate data to identify degradation thresholds (e.g., ≤5% isotopic loss at 25°C over 48 hours).

Advanced Research Questions

Q. What strategies address contradictory data in metabolic pathway studies involving Toxopyrimidine-13C, D2?

Methodological Answer: Contradictions often arise from variable enzyme specificity or isotopic interference. Mitigation strategies include:

- Cross-Validation : Use complementary techniques (e.g., radiolabeled tracers vs. -NMR) to confirm metabolite profiles .

- Control Experiments : Compare results with unlabeled Toxopyrimidine to isolate isotopic effects. For example, unexpected deuterium retention in metabolites may indicate enzyme-binding alterations .

- Statistical Robustness : Apply multivariate analysis (e.g., PCA) to distinguish biological variability from methodological artifacts . Document discrepancies in a "Conflicting Data Log" with hypotheses for further testing .

Q. How can researchers design experiments to elucidate the mechanistic role of Toxopyrimidine-13C, D2 in enzymatic inhibition?

Methodological Answer: Apply a tiered approach:

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions, focusing on deuterium’s steric effects .

- Kinetic Assays : Measure (inhibition constant) under varying isotopic conditions. For example, compare and between and analogs .

- Structural Analysis : Utilize X-ray crystallography or cryo-EM to resolve active-site changes induced by isotopic labeling . Ensure protocols align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What are best practices for integrating Toxopyrimidine-13C, D2 data into existing pharmacological models?

Methodological Answer:

- Data Harmonization : Normalize isotopic data to unlabeled controls using correction factors (e.g., adjust for KIE in metabolic rates) .

- Model Validation : Use Akaike Information Criterion (AIC) to assess whether isotopic data improves model fit .

- Reproducibility : Share raw datasets (e.g., NMR spectra, kinetic curves) in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Management and Reproducibility

Q. How should researchers document isotopic labeling protocols to ensure reproducibility?

Methodological Answer:

- Detailed Lab Journals : Record synthesis steps (e.g., reagent lot numbers, reaction times) and instrument calibration data .

- Supplementary Materials : Include chromatograms, NMR assignments, and MS spectra in appendices, formatted per ICH guidelines (e.g., annotated peaks with δ values) .

- Version Control : Use tools like GitLab to track changes in analytical methods .

Q. What ethical and regulatory considerations apply to studies using deuterated compounds?

Methodological Answer:

- Safety Protocols : Assess deuterium’s toxicity via Material Safety Data Sheets (MSDS) and implement waste disposal guidelines for labeled compounds .

- Ethical Compliance : For in vivo studies, justify isotope use in animal/human protocols (e.g., minimal deuterium exposure thresholds) and obtain IRB approval .

- GDPR Compliance : Anonymize patient data in pharmacoepidemiological studies using RWD (Real-World Data) .

Tables

Q. Table 1. Key Analytical Parameters for Toxopyrimidine-13C, D2 Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.